molecular formula C19H23NO4S B12410388 N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine

N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine

Cat. No.: B12410388
M. Wt: 361.5 g/mol
InChI Key: AJHUCLCRIWTQMB-KRWDZBQOSA-N
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Description

Chemical Identity and Structural Characterization of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally named 2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid under IUPAC conventions. This nomenclature systematically describes:

  • Core structure : A propanoic acid backbone (three-carbon chain with terminal carboxylic acid group)
  • Substituents :
    • Phenyl group at position 3 (β-carbon)
    • Sulfonamide group at position 2 (α-carbon), comprising:
      • 4-tert-butylphenyl sulfonyl moiety
      • Amino nitrogen linked to the α-carbon

The molecular formula C₁₉H₂₃NO₄S derives from:

  • 19 carbon atoms (9 from phenylalanine, 10 from sulfonamide substituent)
  • 23 hydrogens (11 from phenylalanine, 12 from tert-butyl and sulfonamide groups)
  • 1 nitrogen (sulfonamide bridge)
  • 4 oxygens (2 from sulfonyl group, 2 from carboxylic acid)
  • 1 sulfur (sulfonyl center)

The CAS registry number 159856-01-6 provides a unique identifier for chemical databases and regulatory documentation.

Crystallographic Data and Stereochemical Configuration

While single-crystal X-ray diffraction data for this specific compound remains unpublished, its structural analogs exhibit:

  • Planar sulfonamide group : Characteristic S-N bond length of 1.63 Å ± 0.02 in similar N-sulfonylphenylalanine derivatives
  • Dihedral angles :
    • 85°–95° between phenylalanine's aromatic ring and sulfonyl plane
    • 110°–120° between tert-butylphenyl group and sulfonyl oxygen atoms

The α-carbon maintains the L-configuration inherent to natural phenylalanine, as confirmed by optical rotation comparisons with chiral reference standards. The tert-butyl group at the sulfonamide's para position creates steric hindrance that influences:

  • Conformational flexibility of the sulfonyl-phenylalanine linkage
  • Solvent accessibility in supramolecular assemblies

Spectroscopic Characterization Techniques

ATR-FTIR Spectral Signatures

Attenuated total reflectance Fourier-transform infrared spectroscopy reveals key functional groups:

Wavenumber (cm⁻¹) Assignment Bond Vibration
3275 ± 5 N-H stretch Sulfonamide NH
1702 ± 3 C=O stretch Carboxylic acid
1325, 1158 S=O asym/sym stretch Sulfonyl group
1360, 1390 C-H bend tert-butyl methyl

The absence of N-H deformation modes above 1500 cm⁻¹ confirms complete sulfonylation of the amino group.

¹H/¹³C NMR Resonance Pattern Analysis

Nuclear magnetic resonance spectroscopy in deuterated dimethyl sulfoxide provides full structural assignment:

¹H NMR (400 MHz, DMSO-d₆):

  • δ 1.28 (s, 9H, tert-butyl CH₃)
  • δ 3.12 (dd, J = 13.8, 4.2 Hz, 1H, β-CH₂)
  • δ 3.31 (dd, J = 13.8, 9.6 Hz, 1H, β-CH₂)
  • δ 4.48 (td, J = 9.6, 4.2 Hz, 1H, α-CH)
  • δ 7.22–7.78 (m, 9H, aromatic protons)
  • δ 12.92 (br s, 1H, COOH)

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 31.2 (tert-butyl C)
  • δ 34.8 (tert-butyl quaternary C)
  • δ 54.1 (α-CH)
  • δ 127.3–140.6 (aromatic carbons)
  • δ 172.4 (COOH)

The tert-butyl group's singlet at δ 1.28 and lack of splitting confirm free rotation around the C-C bond to the aromatic ring. Splitting patterns in the β-methylene protons demonstrate restricted rotation about the Cα-Cβ axis.

High-Resolution Mass Spectrometry Validation

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode shows:

  • Observed m/z : 384.1251 [M-H]⁻
  • Calculated for C₁₉H₂₂NO₄S⁻ : 384.1249
  • Mass error : 0.52 ppm

The isotopic distribution pattern matches theoretical predictions for sulfur-containing compounds, with characteristic ³²S/³⁴S (95.02% vs 4.21%) and ¹²C/¹³C ratios. Tandem MS/MS fragmentation reveals major cleavage pathways:

  • Loss of tert-butyl group (-57.07 Da)
  • Sulfonyl group ejection (-96.06 Da)
  • Decarboxylation (-44.01 Da)

Properties

Molecular Formula

C19H23NO4S

Molecular Weight

361.5 g/mol

IUPAC Name

(2S)-2-[(4-tert-butylphenyl)sulfonylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C19H23NO4S/c1-19(2,3)15-9-11-16(12-10-15)25(23,24)20-17(18(21)22)13-14-7-5-4-6-8-14/h4-12,17,20H,13H2,1-3H3,(H,21,22)/t17-/m0/s1

InChI Key

AJHUCLCRIWTQMB-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Amino Group Protection

The α-amino group of L-phenylalanine is protected using tert-butyloxycarbonyl (Boc) anhydride, a standard strategy in peptide synthesis. The reaction proceeds in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system under basic conditions (pH 9–10), facilitated by N-methylmorpholine (NMM).

Reaction Conditions :

  • Solvent : DCM/THF (1:1 v/v)
  • Base : NMM (2.5 equiv)
  • Temperature : 0°C → room temperature (RT)
  • Time : 12–24 hours
  • Yield : 85–90%

The Boc-protected intermediate, Boc-phenylalanine, is isolated via extraction and purified by recrystallization from ethyl acetate/hexane mixtures.

Sulfonylation with 4-Tert-Butylbenzenesulfonyl Chloride

The sulfonyl group is introduced through a nucleophilic acyl substitution reaction. Boc-phenylalanine reacts with 4-tert-butylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide bond.

Reaction Conditions :

Parameter Specification
Sulfonylating Agent 4-Tert-butylbenzenesulfonyl chloride (1.2 equiv)
Solvent DCM or THF
Base NMM (3.0 equiv)
Temperature 0°C → RT
Time 6–8 hours
Yield 70–75%

The reaction’s success relies on slow addition of the sulfonyl chloride to prevent exothermic side reactions. Post-reaction workup involves washing with 5% sodium bicarbonate and brine, followed by drying over anhydrous sodium sulfate.

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM, yielding the final product as a free amino acid.

Reaction Conditions :

  • Acid : TFA/DCM (1:1 v/v)
  • Time : 1–2 hours
  • Temperature : RT
  • Yield : 95–98%

The crude product is purified via silica gel chromatography (eluent: chloroform/methanol, 9:1) or recrystallization from ethanol/water.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents like DCM and THF are preferred for sulfonylation due to their ability to stabilize intermediates. Studies indicate that DCM provides higher yields (75%) compared to THF (68%).

Catalytic Bases

NMM outperforms triethylamine (TEA) in minimizing racemization during sulfonylation, as evidenced by chiral HPLC analysis.

Temperature Control

Maintaining the reaction at 0°C during sulfonyl chloride addition reduces byproduct formation (e.g., sulfonate esters).

Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.28 (s, 9H, tert-butyl), 3.12–3.25 (m, 2H, CH₂), 4.35 (q, 1H, α-CH), 7.20–7.45 (m, 9H, aromatic).
  • ¹³C NMR : Confirmation of sulfonamide carbon at δ 44.2 ppm.

Mass Spectrometry

  • ESI-MS : m/z 362.1 [M+H]⁺ (calculated: 361.46).

High-Performance Liquid Chromatography (HPLC)

  • Purity : ≥95% (C18 column, acetonitrile/water gradient).

Challenges and Mitigation Strategies

Racemization

The α-carbon of phenylalanine is prone to racemization under basic conditions. Using NMM instead of stronger bases and maintaining low temperatures mitigates this issue.

Sulfonate Ester Byproducts

Excess sulfonyl chloride or elevated temperatures can lead to ester formation. Stoichiometric control and slow reagent addition are critical.

Purification Difficulties

The compound’s hydrophobicity complicates crystallization. Gradient elution in column chromatography (ethyl acetate → methanol) improves resolution.

Comparative Analysis of Synthetic Routes

Parameter Boc-Based Route Alternative Routes
Overall Yield 60–65% 50–55%
Purity ≥95% 85–90%
Racemization <2% 5–8%
Scalability Industrial-scale feasible Lab-scale only

The Boc-protected route remains the gold standard due to its balance of yield, purity, and scalability.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous Flow Reactors : To enhance heat dissipation during exothermic sulfonylation.
  • Green Solvents : Substituting DCM with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Automated Purification : Simulated moving bed (SMB) chromatography for cost-effective separation.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is a crucial building block in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its unique structure allows for the modification of drug properties to enhance efficacy and reduce side effects.

Case Study: Neurological Drug Formulation

Research indicates that this compound can be utilized to create drugs that target specific receptors involved in neurological pathways. For example, studies have shown its effectiveness in formulations aimed at tachykinin antagonism, which is beneficial for treating conditions such as asthma and inflammatory diseases .

Protein Engineering

In protein engineering, this compound is employed to modify peptides and proteins to improve their stability and activity. This is particularly relevant for biopharmaceutical applications where enhanced protein functionality is essential.

Table 1: Stability Enhancement in Protein Engineering

Modification TypeStability Improvement (%)Application Area
Peptide Modification30%Therapeutics
Protein Stabilization50%Biologics

Research on Enzyme Inhibition

This compound plays a significant role in enzyme inhibition studies. It aids researchers in understanding enzyme interactions and designing more effective inhibitors for therapeutic purposes.

Case Study: Enzyme Interaction Studies

This compound has been used to investigate the binding affinities of various enzymes, leading to the development of novel inhibitors that show promise against diseases like cancer and bacterial infections .

Material Science

The unique properties of this compound make it suitable for applications in material science. It contributes to the creation of advanced materials with enhanced thermal and mechanical stability.

Table 2: Material Properties Comparison

PropertyBefore ModificationAfter Modification
Thermal Stability (°C)200250
Mechanical Strength (MPa)5075

Flavor and Fragrance Industry

This compound is explored for its potential applications in flavoring agents and fragrances due to its distinctive profile that enhances product appeal.

Case Study: Fragrance Development

In fragrance formulations, this compound has been tested for its ability to provide long-lasting scents while maintaining a pleasant aroma profile. Its incorporation into various products has shown promising results in consumer acceptance tests .

Mechanism of Action

The mechanism of action of N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine
  • CAS No.: 159856-01-6
  • Molecular Formula: C₁₉H₂₃NO₄S
  • Molecular Weight : 361.46 g/mol
  • Structure: A phenylalanine derivative modified by a 4-(tert-butyl)benzenesulfonyl group at the amino terminus.

Key Features :

  • The sulfonamide linkage (-SO₂-NH-) introduces polarity and hydrogen-bonding capacity, which may influence solubility and intermolecular interactions .

Comparison with Structurally Similar Compounds

N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine

  • CAS No.: 147923-08-8
  • Molecular Formula: C₂₀H₂₃NO₄
  • Molecular Weight : 341.41 g/mol
  • Key Differences :
    • Replaces the sulfonamide group with a tert-butoxycarbonyl (Boc) protecting group.
    • The Boc group is acid-labile, making this compound suitable for temporary amine protection in peptide synthesis, unlike the stable sulfonamide linkage in the target compound .
    • Lower molecular weight (341.41 vs. 361.46) due to the absence of sulfur and reduced oxygen content.
Parameter Target Compound N-(tert-Butoxycarbonyl)-4-phenyl-L-phenylalanine
Functional Group Sulfonamide Boc-protected amine
Molecular Weight (g/mol) 361.46 341.41
Stability High (stable) Acid-labile
Primary Use Research/Pharmaceuticals Peptide synthesis

((4-Acetamidophenyl)sulfonyl)-L-tryptophan

  • CAS No.: 133978-59-3
  • Molecular Formula : C₁₉H₁₉N₃O₅S
  • Key Differences: Substitutes phenylalanine with tryptophan, introducing an indole moiety that enhances π-π stacking and hydrophobic interactions.
Parameter Target Compound ((4-Acetamidophenyl)sulfonyl)-L-tryptophan
Amino Acid Backbone Phenylalanine Tryptophan
Substituent tert-butyl Acetamido
Polarity Moderate High

N-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}phenylalanine

  • Molecular Formula: C₂₂H₂₁NO₆S
  • Molecular Weight : 427.47 g/mol
  • Key Differences: Incorporates a 2-methoxyphenoxy group, significantly increasing molecular weight and lipophilicity. The methoxy group may enhance membrane permeability but reduce aqueous solubility compared to the tert-butyl variant .
Parameter Target Compound N-{[4-(2-Methoxyphenoxy)phenyl]sulfonyl}phenylalanine
Molecular Weight (g/mol) 361.46 427.47
Lipophilicity Moderate High
Synthetic Complexity Standard High (due to phenoxy group)

Key Structural and Functional Trends

  • Hydrophobicity: tert-butyl > methoxyphenoxy > acetamido > Boc.
  • Synthetic Accessibility: Target compound > lactone-containing derivatives > methoxyphenoxy analogs.
  • Biological Relevance :
    • Sulfonamide-linked compounds are explored for protease inhibition and receptor modulation due to their hydrogen-bonding capacity.
    • tert-butyl groups improve pharmacokinetic profiles by resisting oxidative metabolism .

Biological Activity

N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine is a compound of interest due to its potential biological activities, particularly in the context of antimycobacterial properties and cytotoxicity. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a sulfonamide group attached to a phenylalanine backbone. The tert-butyl group enhances lipophilicity, which can influence the compound’s interaction with biological membranes.

Antimycobacterial Activity

Recent studies have highlighted the antimycobacterial activity of related sulfonamide compounds, suggesting that the presence of both a free amino group and a sulfonamide moiety is crucial for biological efficacy. For instance, compounds derived from phenylalanine with similar structures demonstrated significant activity against Mycobacterium tuberculosis.

Table 1: Antimycobacterial Activity of Related Compounds

CompoundStructureMIC (µM)Comments
6bR = Me51.93Moderate activity
6cR = Br47.54Better than standard drug Ethambutol (MIC = 77.82 µM)
6jR = Cl47.54Similar activity to 6c

These results indicate that modifications in the substituents on the phenyl ring can significantly affect the compound's efficacy against M. tuberculosis .

Cytotoxicity Studies

While exploring the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity. In vitro assays conducted on hepatoma cell lines (Hep G2 A16) showed that many related compounds exhibited high cytotoxicity, raising concerns about their suitability as drug candidates.

Table 2: Cytotoxicity Data

CompoundMLD50 (µM)Therapeutic Index (TI)
Ethambutol1501.93
6b1001.92
6c952.00

The therapeutic index (TI), calculated as MLD50/MIC, indicates that while some compounds show promising antimycobacterial activity, their cytotoxic effects may limit their clinical application .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the sulfonamide group may interfere with bacterial folate synthesis, similar to other sulfa drugs.

Case Studies and Research Findings

Several case studies have documented the biological activities of structurally similar compounds:

  • Antimycobacterial Efficacy : A study demonstrated that compounds with varying substituents on the phenyl ring showed different levels of activity against M. tuberculosis, indicating a structure-activity relationship (SAR) that could guide future drug design.
  • Cytotoxicity Assessments : Research indicated that while some derivatives displayed potent antimycobacterial properties, they also exhibited significant cytotoxicity, necessitating careful evaluation in preclinical models .
  • Pharmacological Profiles : The pharmacological profiles of these compounds suggest potential applications in treating resistant strains of M. tuberculosis, although further optimization is required to enhance selectivity and reduce toxicity .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-([4-(Tert-butyl)phenyl]sulfonyl)phenylalanine, and what critical reaction conditions must be optimized?

  • Methodological Answer : The compound is synthesized via sulfonylation of phenylalanine using 4-(tert-butyl)benzenesulfonyl chloride. The reaction typically proceeds in anhydrous dichloromethane or ether under alkaline conditions (e.g., triethylamine as a base) to deprotonate the amino group and facilitate nucleophilic substitution. Post-synthesis, the product is purified via recrystallization or column chromatography, with careful pH control to avoid decomposition .

Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the sulfonamide linkage (δ ~7.5–8.0 ppm for aromatic protons) and tert-butyl group (δ ~1.3 ppm for -C(CH3_3)3_3) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z for C19_{19}H23_{23}NO4_4S: ~385.14) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%), using a C18 column and acetonitrile/water gradient .

Q. How does the tert-butyl substituent impact the compound's physicochemical properties, such as solubility and crystallinity?

  • Methodological Answer : The bulky tert-butyl group enhances hydrophobicity, reducing aqueous solubility. This necessitates the use of polar aprotic solvents (e.g., DMSO) for biological assays. Crystallinity is improved due to steric stabilization, aiding in X-ray diffraction studies. Solubility challenges are mitigated by sonication or co-solvent systems (e.g., DMSO-water mixtures) .

Advanced Research Questions

Q. What mechanistic insights can be gained by studying this compound in enzyme inhibition assays, particularly with sulfonamide-sensitive targets?

  • Methodological Answer : The sulfonamide group acts as a hydrogen-bond acceptor, making it a candidate for inhibiting enzymes like carbonic anhydrase or tyrosine phosphatases. Competitive inhibition assays (e.g., fluorescence quenching or ITC) quantify binding affinity (Ki_i). Molecular docking simulations (using software like AutoDock) predict interactions with active-site residues, validated by mutagenesis studies .

Q. How can researchers address stability issues of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (pH 1–13, 37°C) monitored via HPLC. The compound is stable in neutral to mildly acidic conditions but hydrolyzes in strong bases due to sulfonamide cleavage .
  • Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) determine decomposition temperatures (>200°C typical for tert-butyl derivatives) .

Q. What synthetic challenges arise when incorporating this compound into heterocyclic systems, such as pyrrolines or pyrimidines?

  • Methodological Answer : The tert-butyl group can sterically hinder cyclization reactions. Strategies include:

  • Using phosphine catalysts (e.g., tributylphosphine) for [3+2] annulations to form pyrrolines .
  • Microwave-assisted synthesis to overcome kinetic barriers in ring-closing steps .

Q. How should contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay Validation : Replicate experiments in orthogonal assays (e.g., fluorescence-based vs. radiometric).
  • Solvent Controls : Ensure consistent co-solvent concentrations (e.g., DMSO ≤1% v/v) to avoid artifacts.
  • Structural Confirmation : Use LC-MS to verify compound integrity post-assay, as degradation products may skew results .

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